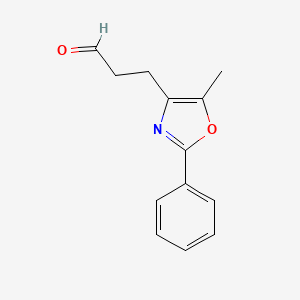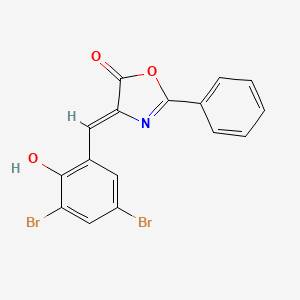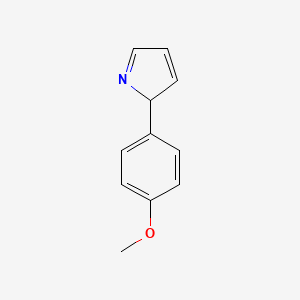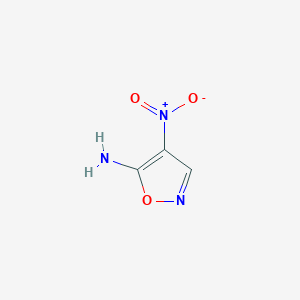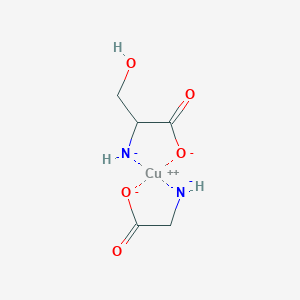
(Glycinato)(L-serinato)copper
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Glycinato)(L-serinato)copper is a coordination complex of copper with glycine and L-serine as ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Glycinato)(L-serinato)copper typically involves the reaction of copper(II) acetate with glycine and L-serine in an aqueous ethanol solution. The reaction proceeds through a non-redox dissociative substitution mechanism, usually affording the cis isomer. The general reaction can be represented as follows:
[ \text{Cu(OAc)}_2 + \text{H}_2\text{NCH}_2\text{COOH} + \text{H}_2\text{NCH(CH}_2\text{OH})\text{COOH} + x \text{H}_2\text{O} \rightarrow [\text{Cu}(\text{H}_2\text{NCH}_2\text{COO})(\text{H}_2\text{NCH(CH}_2\text{OH})\text{COO})(\text{H}_2\text{O})_x] + 2 \text{AcOH} ]
where ( x = 0 ) or ( 1 ) depending on the hydration state of the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent composition, and reaction time to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(Glycinato)(L-serinato)copper can undergo various types of chemical reactions, including:
Oxidation: The copper center can be oxidized to a higher oxidation state.
Reduction: The copper center can be reduced to a lower oxidation state.
Substitution: Ligands can be replaced by other ligands in the coordination sphere.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions typically occur under mild conditions, such as room temperature and neutral pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction may yield copper(I) complexes. Substitution reactions can produce a variety of new coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
(Glycinato)(L-serinato)copper has several scientific research applications:
Chemistry: It is used as a model compound to study coordination chemistry and the behavior of copper complexes.
Biology: It is studied for its potential biological activity, including its role in enzyme mimetics and as a potential therapeutic agent.
Medicine: Research is ongoing into its potential use in medical applications, such as in the development of new drugs or diagnostic agents.
Industry: It may have applications in industrial processes that involve copper catalysis or as a component in specialized materials
Mecanismo De Acción
The mechanism by which (Glycinato)(L-serinato)copper exerts its effects involves the coordination of the copper center with the glycine and L-serine ligands. This coordination stabilizes the copper in a specific oxidation state and geometry, which can influence its reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application, such as enzyme mimetics or therapeutic agents .
Comparación Con Compuestos Similares
Similar Compounds
Bis(glycinato)copper: A similar compound where copper is coordinated with two glycine ligands.
Bis(L-serinato)copper: A similar compound where copper is coordinated with two L-serine ligands.
Bis(L-methioninato)copper: A compound where copper is coordinated with two L-methionine ligands.
Bis(L-leucinato)copper: A compound where copper is coordinated with two L-leucine ligands.
Uniqueness
(Glycinato)(L-serinato)copper is unique due to the combination of glycine and L-serine ligands, which provide distinct steric and electronic environments around the copper center. This can result in different reactivity and properties compared to compounds with only glycine or L-serine ligands.
Propiedades
Fórmula molecular |
C5H8CuN2O5-2 |
|---|---|
Peso molecular |
239.67 g/mol |
Nombre IUPAC |
copper;2-azanidylacetate;2-azanidyl-3-hydroxypropanoate |
InChI |
InChI=1S/C3H6NO3.C2H4NO2.Cu/c4-2(1-5)3(6)7;3-1-2(4)5;/h2,4-5H,1H2,(H,6,7);3H,1H2,(H,4,5);/q2*-1;+2/p-2 |
Clave InChI |
MQHJYHPHGPXRBW-UHFFFAOYSA-L |
SMILES canónico |
C(C(C(=O)[O-])[NH-])O.C(C(=O)[O-])[NH-].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


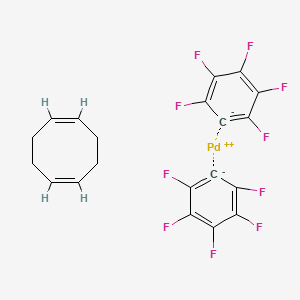
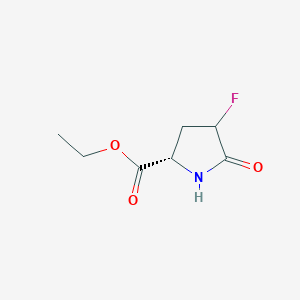
![1-(2-Ethylbenzo[d]oxazol-4-yl)ethanone](/img/structure/B12871761.png)
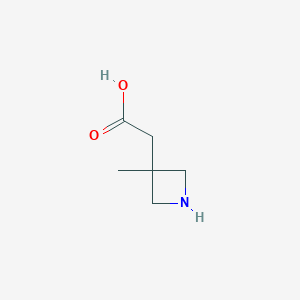
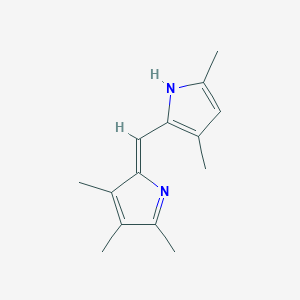
gold](/img/structure/B12871767.png)
![Di-tert-butyl 1-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate](/img/structure/B12871775.png)
![3-(4-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12871784.png)
![8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B12871789.png)
![1-(6-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12871793.png)
